molecular formula C8H10BrClN2 B12224280 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole

Cat. No.: B12224280
M. Wt: 249.53 g/mol
InChI Key: FROFVUXYEONQGJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound, with its unique substitution pattern, offers interesting properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3-bromo-4-chloro-1H-pyrazole under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-Bromo-1H-pyrazole
  • 3,5-Dibromo-1H-pyrazole

Uniqueness

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

3-bromo-4-chloro-1-cyclopentylpyrazole

InChI

InChI=1S/C8H10BrClN2/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

FROFVUXYEONQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)Cl

Origin of Product

United States

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